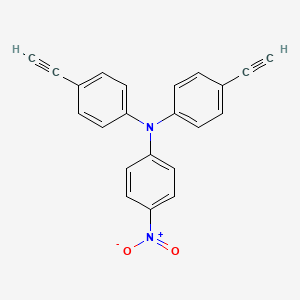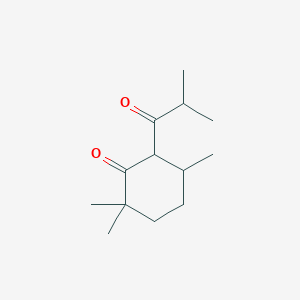
Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Isobutyrylcyclohexanone involves the reaction of isobutyryl chloride with cyclohexanone or 1-morpholinocyclohexene in the presence of triethylamine and chloroform. The reaction mixture is stirred at room temperature overnight and then refluxed with a 20% HCl solution .
Industrial Production Methods
In industrial settings, the compound can be produced through the acid-catalyzed reaction of cyclohexanone with tert-butyl alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isobutyrylcyclohexanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
Cyclohexanone, 2-methyl-: Another similar compound with a single methyl group substitution.
Uniqueness
2-Isobutyrylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in specialized synthetic applications .
Propriétés
Numéro CAS |
834900-46-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3 |
Clé InChI |
PJCSSJPDFHVOLF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1C(=O)C(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


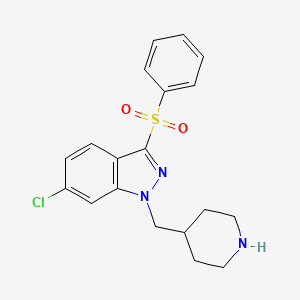
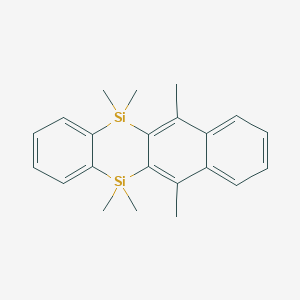
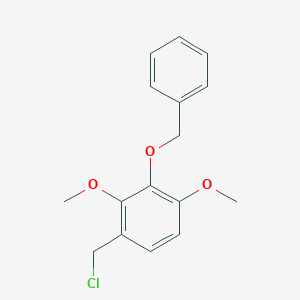
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
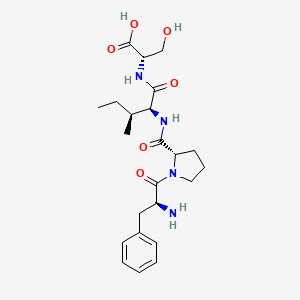
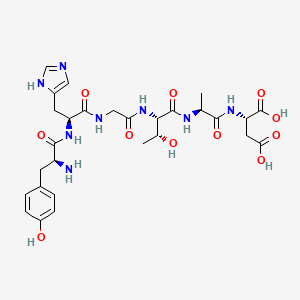
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
